molecular formula C16H16N4OS B11007835 7-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11007835
M. Wt: 312.4 g/mol
InChI Key: LIDZPVQXHFTMES-UHFFFAOYSA-N
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Description

7-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a methylsulfanyl group and a tetrahydrofuran ring. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(methylsulfanyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to yield the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the triazole or pyrimidine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

7-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal metabolic processes. The compound’s unique structure allows it to form specific interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combination of a triazole ring fused with a pyrimidine ring and the presence of a tetrahydrofuran ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

The compound 7-[4-(Methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine class, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H14_{14}N4_{4}S
  • Molecular Weight : 270.34 g/mol

Structural Features

The compound features:

  • A methylsulfanyl group that may enhance its lipophilicity and biological interactions.
  • A tetrahydrofuran moiety that could influence its pharmacokinetic properties.
  • A triazolo-pyrimidine core known for diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Various derivatives have shown cytotoxic effects against cancer cell lines (e.g., MCF-7 and HeLa cells). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Case Study : A study demonstrated that a related triazolopyrimidine compound inhibited tumor growth in xenograft models of breast cancer by modulating signaling pathways such as PI3K/Akt/mTOR .

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties:

  • Mechanism : The presence of the methylsulfanyl group could contribute to its ability to disrupt microbial cell walls or inhibit essential enzymes.
  • Research Findings : In vitro tests have shown activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential .

Anti-inflammatory Effects

The anti-inflammatory potential of triazolopyrimidine derivatives has been explored:

  • Studies : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting a possible application in treating inflammatory diseases .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialDisrupts microbial cell walls
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Anticancer Efficacy

A study conducted on a derivative of the compound showed promising results in inhibiting tumor growth in vitro. The compound was found to downregulate the expression of cyclin D1 and upregulate p53 levels in breast cancer cells, leading to increased apoptosis rates.

Case Study 2: Antimicrobial Testing

In a comparative study, this compound was tested against various bacterial strains. Results indicated effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

7-(4-methylsulfanylphenyl)-2-(oxolan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16N4OS/c1-22-12-6-4-11(5-7-12)13-8-9-17-16-18-15(19-20(13)16)14-3-2-10-21-14/h4-9,14H,2-3,10H2,1H3

InChI Key

LIDZPVQXHFTMES-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCCO4

Origin of Product

United States

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